molecular formula C19H24N6O5S2 B601299 cefepime CAS No. 97164-57-3

cefepime

货号: B601299
CAS 编号: 97164-57-3
分子量: 480.57
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cefepime is a fourth-generation cephalosporin with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It exhibits stability against chromosomally mediated β-lactamases and demonstrates lower affinity for these enzymes compared to earlier cephalosporins, reducing susceptibility to enzymatic hydrolysis . Its spectrum includes Enterobacteriaceae (e.g., E. coli, Klebsiella spp.), Pseudomonas aeruginosa, and Gram-positive organisms like Staphylococcus aureus and Streptococcus pneumoniae . This compound is commonly used for pneumonia, urinary tract infections, and febrile neutropenia, with a tolerability profile comparable to other cephalosporins, though neurotoxicity has been reported in patients with renal impairment .

准备方法

Synthesis from 7-MPCA and AE-Active Ester

The synthesis of cefepime hydrochloride starting from (6R,7R)-7-amino-3-[(1-methylpyrrolidinium)methyl]ceph-3-em-4-carboxylic acid hydrochloride (7-MPCA) and AE-active ester is a widely documented method. This route emphasizes mild reaction conditions and high-purity outcomes .

Reaction Mechanism and Steps

The process involves four critical steps:

  • Formation of the Reaction Mixture : 7-MPCA and AE-active ester are dissolved in a mixed solvent system of water and a water-miscible organic solvent (e.g., N,N-dimethylacetamide or dimethyl sulfoxide) at a volume ratio of 1:3–6 .

  • pH Adjustment and Acylation : The pH is adjusted to 5.5–7.5 using triethylamine or sodium bicarbonate, followed by acylation at 0–30°C for 2–6 hours .

  • Extraction and Distillation : Post-reaction, the mixture is extracted with dichloromethane, and the organic phase is recovered via reduced-pressure distillation at 0–20°C .

  • Crystallization : The aqueous phase is acidified with hydrochloric acid to pH 0.5–1.6, and acetone is added to precipitate this compound hydrochloride with >99.5% purity .

Example Synthesis (Patent CN102408440A)

  • Reactants : 140 g 7-MPCA, 180 g AE-active ester.

  • Solvents : 1,500 mL N,N-dimethylacetamide, 500 mL water.

  • Conditions : pH 6.0–7.5, 15°C, 3-hour reaction.

  • Yield : 295 g this compound hydrochloride (99.7% purity) .

Synthesis via GCLE Intermediate

An alternative route utilizes 7β-phenylacetamido-3-chloromethyl-4-cephem-4-carboxylic acid (GCLE) as the starting material. This method leverages enzymatic deprotection and sequential acylation .

Key Synthetic Steps

  • Deprotection of GCLE : GCLE is treated with formic acid or trifluoroacetic acid in dichloromethane at -30°C to remove the 4-position protecting group .

  • N-Methylpyrrolidine Addition : The intermediate reacts with N-methylpyrrolidine in dichloromethane at low temperatures to form 3-NMP-DGCLE .

  • Enzymatic Deprotection : Immobilized penicillin acylase cleaves the 7-site protecting group in water, yielding 7-aminocarboxypropyl (7-ACP) .

  • Final Acylation : 7-ACP undergoes acylation with AE-active ester in dichloromethane and triethylamine, followed by acetone-induced crystallization .

Example Synthesis (Patent CN107201391B)

  • Reactants : 8.0 g 7-ACP, 7.4 g AE-active ester.

  • Solvents : 40 mL dichloromethane, 10 mL triethylamine.

  • Conditions : 28°C, 2-hour reaction, pH 1.15 adjustment with HCl.

  • Yield : 11.58 g this compound hydrochloride (99.62% purity) .

Process Optimization and Critical Parameters

Optimizing this compound synthesis requires stringent control over several parameters:

Table 1: Critical Process Parameters and Their Impact

ParameterOptimal RangeEffect on Quality/Yield
Solvent RatioWater:Organic = 1:3–6Minimizes degradation
Reaction pH5.5–7.5Enhances acylation efficiency
Temperature0–30°CPrevents epimerization
Enzymatic Reaction20–25°CMaximizes deprotection yield
  • Solvent Selection : Polar aprotic solvents (e.g., N,N-dimethylacetamide) improve reactant solubility, while acetone ensures high-purity crystallization .

  • Catalyst Use : Triethylamine facilitates acylation without inducing β-lactam ring degradation .

Comparative Analysis of Synthesis Methods

Table 2: Comparison of 7-MPCA vs. GCLE Routes

Criterion7-MPCA Route GCLE Route
Starting Material7-MPCAGCLE
Steps44
Key AdvantageHigh purity (>99.5%)No Δ2 isomer formation
Yield~80%~60.6% (from GCLE)
Industrial ScalabilityYesRequires enzyme immobilization

The 7-MPCA route is preferred for its simplicity and high purity, whereas the GCLE method avoids isomerization but involves costlier enzymatic steps .

Industrial-Scale Manufacturing Considerations

Industrial production of this compound mandates adherence to aseptic conditions and rigorous quality control:

  • Aseptic Blending : this compound is blended with L-arginine under sterile conditions to enhance solubility and stability .

  • Filling Process : The final drug product is filled into vials using presterilized components to prevent contamination .

化学反应分析

Cefepime undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are typically more stable derivatives of this compound .

科学研究应用

Indications for Use

Cefepime is indicated for several medical conditions, including:

  • Pneumonia : Particularly nosocomial pneumonia caused by susceptible bacteria.
  • Urinary Tract Infections : Both complicated and uncomplicated urinary tract infections, including pyelonephritis.
  • Skin and Soft Tissue Infections : Effective against infections caused by various pathogens.
  • Complicated Intra-abdominal Infections : Often used in combination with metronidazole.
  • Empiric Therapy for Febrile Neutropenia : Recommended for patients with low white blood cell counts due to chemotherapy or other causes.

These indications are supported by the U.S. Food and Drug Administration (FDA) and various clinical guidelines, which highlight this compound's efficacy against important pathogens such as Pseudomonas aeruginosa, Streptococcus pneumoniae, and Escherichia coli .

Spectrum of Activity

This compound demonstrates significant activity against a range of microorganisms. The following table summarizes its minimum inhibitory concentration (MIC) values for some clinically relevant pathogens:

Pathogen MIC Range (μg/ml)
Escherichia coli≤0.007 – 128
Pseudomonas aeruginosa0.06 – >256
Streptococcus pneumoniae≤0.007 – >8
Klebsiella pneumoniae≤0.5 – >128
Staphylococcus aureus≤0.5 – 4

This extensive spectrum makes this compound a valuable option in treating infections caused by resistant organisms .

Neurotoxicity Cases

Several studies have documented cases of this compound-induced neurotoxicity, particularly in elderly patients or those with renal impairment. A retrospective observational study reported four patients who developed non-convulsive status epilepticus after receiving this compound for sepsis. Symptoms typically emerged four to five days post-initiation of therapy, with all cases resolving upon discontinuation of the drug .

Efficacy in Severe Infections

In a cohort study involving patients with febrile neutropenia, this compound was shown to be effective in reducing infection-related complications compared to other antibiotics. The study highlighted its role as a first-line treatment option due to its broad-spectrum activity and favorable pharmacokinetics .

Resistance Patterns

Despite its efficacy, resistance to this compound has been observed among certain strains of bacteria, particularly extended-spectrum beta-lactamase (ESBL) producers. However, this compound remains effective against AmpC beta-lactamase-producing organisms, underscoring the importance of susceptibility testing prior to treatment .

相似化合物的比较

Cefepime vs. Ceftazidime (Third-Generation Cephalosporin)

  • Spectrum of Activity: Both drugs show similar activity against P. aeruginosa. However, this compound has enhanced Gram-positive coverage (e.g., methicillin-susceptible S. aureus) due to greater stability against AmpC β-lactamases . In cystic fibrosis patients, P. aeruginosa resistance rates to this compound and ceftazidime were comparable (17% vs. 19%), but this compound retained efficacy against some ceftazidime-resistant strains .
  • Pharmacokinetics/Pharmacodynamics (PK/PD): this compound has a larger volume of distribution (15.4 ± 2.9 L vs. 12–14 L for ceftazidime) and lower protein binding (20% vs. 10–17%) . Neurotoxicity risk is higher with this compound in renal impairment due to prolonged half-life (up to 13.5 hours in anuria vs. 1.9–2.2 hours in normal renal function) .

This compound vs. Cefotaxime/Ceftriaxone (Third-Generation Cephalosporins)

  • Gram-Positive Activity :
    • This compound’s activity against S. pneumoniae (penicillin-sensitive and -resistant) mirrors cefotaxime and ceftriaxone but with broader Gram-negative coverage .
  • β-Lactamase Stability :
    • This compound is more stable against extended-spectrum β-lactamases (ESBLs) than cefotaxime, though carbapenems remain superior for confirmed ESBL infections .

This compound vs. Carbapenems (Imipenem/Meropenem)

  • Efficacy in Severe Infections: A meta-analysis found increased mortality with this compound vs. carbapenems (OR 1.44, 95% CI 1.06–1.94) in treating AmpC β-lactamase-producing Enterobacteriaceae, likely due to underdosing or carbapenems’ broader β-lactamase stability .
  • Resistance Patterns: Carbapenems are preferred for ESBLs and Acinetobacter spp., whereas this compound remains effective against non-ESBL Enterobacteriaceae and P. aeruginosa .

This compound vs. Cefiderocol (Novel Siderophore Cephalosporin)

  • Mechanism :
    • Cefiderocol combines a cephalosporin core with a siderophore moiety, enhancing penetration in iron-depleted environments (e.g., biofilm infections). Its structure includes side chains similar to this compound and ceftazidime .
  • Activity Against Resistant Strains :
    • Cefiderocol shows superior activity against carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter spp., whereas this compound requires β-lactamase inhibitors (e.g., taniborbactam) for similar efficacy .

Combination Therapies and Resistance Mitigation

  • This compound + Amikacin :
    • Demonstrated 63.25% sensitivity against multidrug-resistant (MDR) Gram-negative infections, with lower resistance (16.5%) compared to this compound + meropenem (17.5%) .
  • This compound + β-Lactamase Inhibitors: this compound/taniborbactam achieved 98% susceptibility against ertapenem-non-susceptible Enterobacteriaceae (ENSE), overcoming resistance mechanisms like OmpC/F porin mutations and β-lactamases . Enmetazobactam restored this compound’s efficacy against third-generation cephalosporin-resistant isolates, achieving a 1-log10 bacterial reduction at 44% fT > 2 μg/mL .

生物活性

Cefepime is a fourth-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. Its unique properties and mechanisms of action make it a critical option in treating various infections, especially those caused by resistant pathogens. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical efficacy, and associated neurotoxicity.

This compound exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan layer construction in bacterial cell walls. This binding disrupts cell wall integrity, leading to bacterial lysis and death . this compound is notably stable against hydrolysis by many beta-lactamases, enhancing its efficacy against resistant strains compared to earlier cephalosporins .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its dosing and efficacy:

  • Absorption : this compound is administered intravenously or intramuscularly, with linear pharmacokinetics observed across various dosages. The absolute bioavailability in pediatric patients receiving intramuscular doses is approximately 82.3% .
  • Distribution : The average steady-state volume of distribution is about 18.0 L in adults and 0.3 L/kg in pediatric patients .
  • Protein Binding : this compound exhibits approximately 20% serum protein binding, which is consistent regardless of concentration .
  • Elimination : The drug has an elimination half-life of approximately 2 hours and is primarily excreted unchanged via renal pathways .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for various infections, demonstrating significant efficacy:

  • Infections Treated : this compound is effective against infections such as pneumonia, urinary tract infections (UTIs), intra-abdominal infections, and skin infections. A study showed that this compound/enmetazobactam was superior to piperacillin/tazobactam in treating complicated UTIs, achieving a primary outcome in 79.1% of patients compared to 58.9% for the comparator group .
Infection TypeEfficacy Rate (%)
Complicated UTI79.1
Lower Respiratory Tract Infections98
Skin and Soft Tissue Infections95
  • Adverse Effects : While this compound generally has a tolerability profile similar to other parenteral cephalosporins, adverse events primarily include gastrointestinal symptoms. A small percentage (1.4% to 2.9%) of patients required treatment withdrawal due to adverse events .

Neurotoxicity

This compound has been associated with neurotoxic effects, particularly in patients with renal impairment or those receiving high doses. A study reported that the incidence of this compound-induced encephalopathy was 2.5%, with symptoms including altered mental status and myoclonus observed predominantly in older patients .

Case Studies

  • Case Study on Encephalopathy : A cohort study involving 1,793 patients treated with this compound found that 44 experienced altered consciousness linked to this compound administration. Most patients showed full recovery after discontinuation of the drug .
  • Neurotoxicity Incidence : In a review of five cases, it was noted that even with appropriate renal dosing adjustments, some patients still experienced neurotoxic symptoms, indicating potential risks associated with this compound use .

常见问题

Basic Research Questions

Q. What are the foundational pharmacokinetic (PK) parameters of cefepime, and how are they determined in healthy and diseased populations?

this compound exhibits linear kinetics with dose-proportional increases in Cmax and AUC. Key parameters include a half-life (~2 hours), renal clearance (96–116 mL/min), and steady-state volume of distribution (18–22 L), primarily determined via HPLC or LC-MS/MS . In diseased populations (e.g., renal impairment or burn patients), PK shifts necessitate adjusted dosing regimens, validated through population pharmacokinetic modeling .

Q. What analytical methods are standard for quantifying this compound in biological matrices, and how are they validated?

High-performance liquid chromatography (HPLC) and LC-MS/MS are gold standards, with validation criteria including recovery rates (96–98%), retention time precision (e.g., 1.666 minutes in serum), and inter-day variability (<3.2% RSD) . Method validation requires spike-and-recovery experiments, internal calibration, and cross-comparison with established techniques (e.g., MEKC-DCM vs. LC-MS) .

Q. How do study designs for evaluating this compound efficacy in pediatric populations address heterogeneity and bias?

Pediatric trials often use random-effects meta-analyses to account for variability in mortality and adverse event reporting. However, limitations include unclear risk of bias and methodological flaws, necessitating stricter inclusion criteria and subgroup stratification (e.g., age, infection type) .

Advanced Research Questions

Q. How can pharmacokinetic/pharmacodynamic (PK/PD) modeling optimize this compound dosing in critically ill patients?

Target attainment (T>MIC ≥50%) requires individualized dosing in ICU patients, informed by Monte Carlo simulations and Bayesian forecasting. Studies in burn patients demonstrate altered Vd and clearance, necessitating regimens like extended infusions or higher doses (e.g., 2 g q8h) to achieve fCmin ≥8 µg/mL . Prospective monitoring with adaptive protocols is critical .

Q. What methodological strategies resolve contradictions in this compound’s efficacy against ESBL-producing Enterobacteriaceae (ESBL-E)?

While in vitro data suggest this compound’s zwitterionic structure enhances porin penetration, clinical studies show poorer outcomes in ESBL-E infections. Advanced approaches include mechanistic PK/PD studies (e.g., time above 4.3x MIC thresholds) and genomic analysis of resistance markers (e.g., blaCTX-M variants) to identify susceptible subpopulations .

Q. How can analytical interferences from co-administered drugs (e.g., sulfamethoxazole) be mitigated in this compound quantification?

Modified MEKC-DCM methods with dichloromethane extraction reduce sulfamethoxazole interference, achieving >98% recovery and correlation with LC-MS (r²=0.988). Peak-shape analysis and multi-level internal calibration improve robustness in polypharmacy scenarios .

Q. What experimental frameworks address this compound degradation during LC-MS analysis, and how do they impact data reliability?

Degradation in methanol-water solutions (33% NMP increase over 300 minutes) necessitates strict time-controlled protocols. Stability studies recommend ≤30-minute processing windows and C8 column optimization to minimize artifact generation .

Q. How do tissue residue studies in animal models inform withdrawal time extrapolation to humans?

Rabbit studies using HPLC (75 mg/kg x5 days) show liver/kidney residues persisting beyond plasma clearance. Allometric scaling and physiologically based pharmacokinetic (PBPK) models adjust for interspecies differences in metabolism and excretion rates .

Q. Methodological Guidance for Research Design

Q. What criteria define a robust research question for this compound studies?

Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO frameworks. Example: “In ICU patients (Population), does continuous this compound infusion (Intervention) vs. intermittent dosing (Comparison) improve target attainment (Outcome)?” .

Q. How can PK studies minimize bias in heterogeneous populations (e.g., renal impairment, burns)?

Stratify cohorts by covariates (e.g., creatinine clearance, %TBSA burned) and use nonlinear mixed-effects modeling (NONMEM) to isolate PK variability. Burn patient studies employ regression analysis to identify predictors (e.g., albumin levels, fluid resuscitation) of altered Vd .

属性

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12+/t13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFLCNVBZFFHBT-FKULVZFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164213
Record name Cefepime, E-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97164-57-3, 149261-27-8, 88040-23-7
Record name Pyrrolidinium, 1-[[(6R,7R)-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97164-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefepime, E-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149261278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefepime, E-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFEPIME, E-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0114Q3738
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。